Absouline
Overview
Description
Absouline is a chemical compound with the molecular formula C17H22N2O2 . It contains a total of 45 bonds, including 23 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 ether (aromatic), and 2 Pyrrolidines .
Synthesis Analysis
The synthesis of Absouline involves a chemoenzymatic approach. This process is highly efficient for the asymmetric synthesis of 1-aminopyrrolizidine alkaloids, including Absouline . The key stereoselective transformation is based on a biocatalytic cascade involving two biosynthetic enzymes from the loline biosynthetic pathway, a Mannich cyclase LolT, and a decarboxylase LolD .Molecular Structure Analysis
The molecular structure of Absouline is characterized by a variety of bonds and rings. It contains 23 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 ether (aromatic), and 2 Pyrrolidines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Absouline are complex and involve a series of steps. The key stereoselective transformation is based on a biocatalytic cascade involving two biosynthetic enzymes from the loline biosynthetic pathway, a Mannich cyclase LolT, and a decarboxylase LolD .Physical And Chemical Properties Analysis
Absouline has a molecular weight of 286.37 g/mol . It has a total of 45 bonds, including 23 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 ether (aromatic), and 2 Pyrrolidines .Scientific Research Applications
Synthesis and Chemical Structure
Natural Synthesis and Derivatives : Absouline, a natural 1-amidopyrrolizidine, was synthesized along with its derivative, laburnamine. This process involved the use of stable pyrrolizidin-1-one hydrobromide, leading to the creation of amides, ester derivatives, and aminopyrrolidinoimidazole analogues. These compounds were subsequently tested for their biological activities (Christine et al., 2000).
Efficient Asymmetric Synthesis : A notable achievement in the realm of absouline research is the most efficient and concise asymmetric synthesis of (−)-(1R,7aS)-absouline to date. This synthesis, accomplished in eight steps from commercially available materials, employed a diastereoselective conjugate addition as a key step, culminating in the production of the 1-aminopyrrolizidin-3-one scaffold (Davies et al., 2013).
Stereoselective Synthesis : The stereoselective synthesis of (−)-absouline has been explored through diastereoselective aminoconjugate addition. This method paved the way for creating the 1-aminopyrrolizidine alkaloid (−)-absouline in a controlled manner (Eklund et al., 2012).
Ring Rearrangement Method : A novel method to synthesize enantiopure 3-aminopyrrolidines, including (-)-absouline, was developed using a boron trifluoride-mediated rearrangement of 2-aminomethylazetidines. This approach is versatile and efficient, irrespective of the substitution pattern or stereochemistry of the starting material (Vargas-Sanchez et al., 2005).
Broader Scientific Implications
Asymmetric Mannich Reactions : The asymmetric vinylogous Mannich reactions of certain pyrrole derivatives with N-tert-butanesulfinylimines were utilized to synthesize a variety of vicinal anti-diamine motifs. This led to an efficient total synthesis of (+)-absouline, which is significant in the context of biologically active alkaloids and medicinal agents (Ye et al., 2016).
Innovative Carbanionic Approach : A flexible carbanionic approach was developed for producing protected trans-(2R,3S)-2-Substituted 3-Aminopyrrolidines. This method was applied to the asymmetric synthesis of the alkaloid (+)-absouline, showcasing its utility in complex organic syntheses (Tang et al., 2005).
Future Directions
properties
IUPAC Name |
(E)-N-[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-21-14-7-4-13(5-8-14)6-9-17(20)18-15-10-12-19-11-2-3-16(15)19/h4-9,15-16H,2-3,10-12H2,1H3,(H,18,20)/b9-6+/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFIICJNXKHXND-GRLYAWNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCN3C2CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N[C@@H]2CCN3[C@H]2CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Absouline | |
CAS RN |
112513-33-4 | |
Record name | Absouline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112513334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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